molecular formula C28H48O B1199110 Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-

Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-

Cat. No. B1199110
M. Wt: 400.7 g/mol
InChI Key: LMYZQUNLYGJIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)- is a natural product found in Gleichenia japonica, Ambrosia artemisiifolia var. elatior, and other organisms with data available.

Scientific Research Applications

Inhibition of Sterol Biosynthesis One of the noted applications of this compound is its role in inhibiting sterol biosynthesis. Studies have shown that compounds like 5alpha-cholest-8(14)-en-3beta-ol-15-one and 14alpha-methyl-5alpha-cholest-7-en-3beta-ol-15-one, which are structurally related to Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha), are potent inhibitors of sterol synthesis in various cell types. This inhibition is significant in the context of understanding and potentially manipulating sterol metabolism in biological systems (Schroepfer, Parish, Chen, & Kandutsch, 1977).

Role in Echinoderms Research on the sterols of the echinoderm Asterias rubens, a type of starfish, revealed the presence of several sterols, including 5alpha-cholest-7-en-3beta-ol, a compound closely related to the subject sterol. These sterols play a crucial role in the biology of echinoderms and are likely involved in various metabolic pathways (Smith, Rubinstein, & Goad, 1973).

Sterol Synthesis and Metabolism Another significant application is in the field of sterol synthesis and metabolism. Compounds like 14alpha-methyl-5alpha-cholest-7-en-3beta, 15beta-diol and 14alpha-methyl-5alpha-cholest-7-en-3beta, 15alpha-diol have been synthesized and studied for their role in sterol metabolism. These studies contribute to our understanding of cholesterol biosynthesis and related metabolic pathways (Spike, Martin, Huntoon, Wang, Knapp, & Schroepfer, 1978).

Understanding Cholesterol Metabolism Research has also been conducted to understand the role of such compounds in cholesterol metabolism. For instance, the synthesis and study of compounds like 5alpha-cholest-7-en-3beta-ol can provide insights into the complex pathways of cholesterol synthesis and transformation, which are critical for understanding lipid-related diseases and developing potential therapeutic strategies (Munster, Lever, & Carrell, 1976).

Antimutagenic Activity Interestingly, 5alpha-cholest-7-en-3beta-ol has shown potential antimutagenic activity. A study found that this compound, isolated from the starfish Asterina pectinifera, displayed significant antigenotoxic and antimutagenic activities against certain mutagens, suggesting its potential use as a chemopreventive agent (Han, Ham, Lee, Park, Shin, & Lee, 2000).

properties

Product Name

Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3

InChI Key

LMYZQUNLYGJIHI-UHFFFAOYSA-N

SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

Canonical SMILES

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O

synonyms

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol
4-methylcholest-7-en-3-ol
4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer
methostenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-
Reactant of Route 2
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-
Reactant of Route 3
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-
Reactant of Route 4
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-
Reactant of Route 5
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-
Reactant of Route 6
Cholest-7-en-3-ol, 4-methyl-, (3beta,4alpha,5alpha)-

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